molecular formula C16H15BrN2 B15410260 6-Amino-1-benzylquinolin-1-ium bromide CAS No. 725719-81-3

6-Amino-1-benzylquinolin-1-ium bromide

Cat. No.: B15410260
CAS No.: 725719-81-3
M. Wt: 315.21 g/mol
InChI Key: LUXHJSVIWHHEGZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-benzylquinolin-1-ium bromide is a synthetic quinolinium salt of interest in organic and medicinal chemistry research. While specific studies on this exact compound are not readily available, compounds within the 1-benzylquinolinium class are recognized as valuable intermediates and precursors in synthetic chemistry. Specifically, related N-benzyl quinolinium salts have been demonstrated to act as key substrates in metal-catalyzed dearomative annulation reactions for the diastereoselective construction of complex fused N-heterocycles, such as tetrahydroquinoline and hexahydro-1,6-naphthyridine frameworks . These core structures are frequently found in natural alkaloids and pharmacologically active molecules, suggesting the potential of this compound as a building block for the development of new biologically relevant substances . The presence of the electron-donating amino group at the 6-position may influence the compound's reactivity and physical properties, making it a subject for further investigation in catalysis and materials science. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the specific Certificate of Analysis for detailed characterization data, including purity and spectroscopic information.

Properties

CAS No.

725719-81-3

Molecular Formula

C16H15BrN2

Molecular Weight

315.21 g/mol

IUPAC Name

1-benzylquinolin-1-ium-6-amine;bromide

InChI

InChI=1S/C16H15N2.BrH/c17-15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13;/h1-11H,12,17H2;1H/q+1;/p-1

InChI Key

LUXHJSVIWHHEGZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)N.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Core Structure: Both compounds share a quinolinium core with a benzyl substitution at position 1.
  • Substituents: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) includes additional functional groups, such as a methyl ether and oxoindolin moiety, absent in 6-amino-1-benzylquinolin-1-ium bromide. The amino group in the latter is replaced with a dimethylamino group in Sepantronium .

(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

Structural Features :

  • This compound (C₂₇H₂₀BrN₅O₂) combines a quinolin-6-yl acetamide with a 4-bromobenzyl-substituted oxoindolin moiety. Unlike this compound, it lacks a quaternary ammonium center but shares the bromobenzyl and amino groups .

Historical Quinolinium Bromide Derivatives

Early studies (1931) describe 1-benzylquinolinium bromide derivatives, such as 1-methylquinolinium iodide complexes with diamines. These compounds lack the amino substitution at position 6, which likely reduces their solubility and bioactivity compared to this compound. Their primary applications were in dye chemistry and as ionic liquids, highlighting the versatility of quinolinium frameworks .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀) Applications Source
This compound C₁₆H₁₆BrN₂⁺ 331.22 1-benzyl, 6-amino Not reported Drug discovery, materials Inferred
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 1-benzyl, 6-dimethylamino, oxoindolin 0.54 nM (PC-3 cells) Anticancer therapy
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₇H₂₀BrN₅O₂ 550.39 4-bromobenzyl, acetamide, oxoindolin 5.411–6.878 (units unclear) Cytotoxicity studies
1-Benzylquinolinium bromide C₁₆H₁₄BrN 300.20 1-benzyl Not reported Ionic liquids, dyes

Key Research Findings and Implications

  • Substituent Effects: The 6-amino group in this compound may enhance solubility and target binding compared to Sepantronium’s dimethylamino group, which improves membrane permeability .
  • Ionic vs. Covalent Frameworks : Quaternary ammonium salts like the target compound exhibit stronger electrostatic interactions with biological targets, whereas neutral analogs (e.g., oxoindolin derivatives) rely on hydrophobic and hydrogen-bonding interactions .
  • Toxicity Considerations: Unlike methyl bromide (a simple alkyl halide with neurotoxic effects), quinolinium bromides show lower acute toxicity, making them safer for therapeutic development .

Q & A

Q. What are the optimal synthetic routes for preparing 6-amino-1-benzylquinolin-1-ium bromide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves quaternization of a quinoline precursor with benzyl bromide under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Key variables include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 quinoline:benzyl bromide). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to isolate the bromide salt. Impurities like unreacted benzyl bromide or residual solvents require GC-MS or HPLC validation .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Confirm benzyl substitution (δ 5.5–6.0 ppm for CH₂Ph) and quinolinium aromatic protons (δ 7.5–9.0 ppm).
  • FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹).
  • Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values (±0.3% tolerance).
  • Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M-Br]⁺ and fragmentation patterns .

Q. What solvent systems are compatible with this compound for spectroscopic studies?

Methodological Answer: The compound is soluble in polar solvents (DMSO, DMF, methanol) but insoluble in non-polar solvents (hexane, ether). For UV-Vis studies, use methanol or aqueous buffers (pH 4–7) to avoid aggregation. For fluorescence assays, ensure degassing to prevent quenching by dissolved oxygen .

Advanced Research Questions

Q. How can the antimicrobial activity of this compound be evaluated, and what are common pitfalls in assay design?

Methodological Answer:

  • Disk Diffusion Assay : Impregnate filter disks with compound solutions (1–100 µg/mL) and measure inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • MIC Determination : Use broth microdilution (CLSI guidelines) with 96-well plates; note that high salt concentrations or serum proteins may reduce bioavailability.
  • Controls : Include solvent-only (e.g., DMSO) and reference antibiotics (e.g., ampicillin) to validate results. Data contradictions may arise from batch-to-batch purity variations or microbial resistance mechanisms .

Q. What strategies mitigate aggregation or non-specific binding in biological studies involving this compound?

Methodological Answer:

  • Surfactant Additives : Use Tween-20 (0.01–0.1%) or BSA (0.1–1%) to stabilize aqueous solutions.
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregates.
  • Competitive Binding Assays : Include excess unlabeled quinolinium analogs to distinguish specific vs. non-specific interactions .

Q. How does the electronic environment of the quinolinium ring influence the compound’s reactivity in catalytic or photochemical applications?

Methodological Answer:

  • DFT Calculations : Model HOMO/LUMO energies to predict electron-deficient regions (e.g., C-2 and C-4 positions) prone to nucleophilic attack or redox activity.
  • Cyclic Voltammetry : Measure reduction potentials (e.g., -0.5 to -1.2 V vs. Ag/AgCl) to assess suitability as a photosensitizer or electron-transfer mediator.
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, while amino groups (-NH₂) increase charge delocalization .

Q. What analytical techniques resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • HPLC-PDA : Quantify degradation products (e.g., hydrolyzed quinoline) under accelerated stability conditions (40°C/75% RH for 4 weeks).
  • Karl Fischer Titration : Measure hygroscopicity to explain batch-dependent solubility variations.
  • X-ray Crystallography : Correlate crystal packing with thermal stability (TGA/DSC data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.